BX-2819

Beschreibung

BenchChem offers high-quality BX-2819 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BX-2819 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

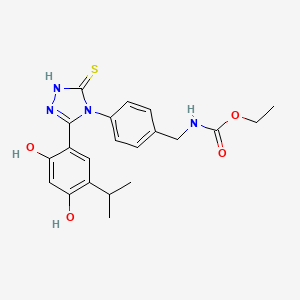

C21H24N4O4S |

|---|---|

Molekulargewicht |

428.5 g/mol |

IUPAC-Name |

ethyl N-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methyl]carbamate |

InChI |

InChI=1S/C21H24N4O4S/c1-4-29-21(28)22-11-13-5-7-14(8-6-13)25-19(23-24-20(25)30)16-9-15(12(2)3)17(26)10-18(16)27/h5-10,12,26-27H,4,11H2,1-3H3,(H,22,28)(H,24,30) |

InChI-Schlüssel |

VVLULBZUIUWMQM-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)NCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=C(C=C3O)O)C(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of Action of BX-2819: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BX-2819 is a potent, non-ansamycin small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone involved in the folding, stability, and function of numerous client proteins, many of which are key drivers of oncogenesis. By binding to the ATP/ADP-binding pocket of Hsp90, BX-2819 disrupts the Hsp90 chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins. This guide provides a detailed overview of the mechanism of action of BX-2819, focusing on its effects on key signaling pathways, and includes a summary of its preclinical activity, experimental methodologies, and visual representations of the underlying molecular interactions.

Introduction to Hsp90 Inhibition

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a crucial role in maintaining cellular homeostasis. In cancer cells, Hsp90 is often overexpressed and is essential for the stability and function of a wide array of oncoproteins, including tyrosine kinases, transcription factors, and cell cycle regulators. Inhibition of Hsp90, therefore, represents a promising therapeutic strategy for the treatment of various malignancies. By simultaneously targeting multiple oncogenic pathways, Hsp90 inhibitors can potentially overcome the resistance mechanisms that often limit the efficacy of single-target therapies. BX-2819 is a novel triazolothione-containing compound that has demonstrated potent Hsp90 inhibitory activity.

BX-2819: Molecular Profile and Potency

BX-2819 is a synthetic small molecule that acts as a competitive inhibitor of ATP binding to the N-terminal domain of Hsp90. This inhibition disrupts the chaperone's function, leading to the misfolding and subsequent degradation of its client proteins.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo preclinical data for BX-2819.

| Parameter | Value | Reference |

| Hsp90 IC50 | 41 nM | [1][2] |

| Average IC50 (Cancer Cell Line Panel) | 32 nM | [3] |

Table 1: In Vitro Inhibitory Activity of BX-2819.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| NCI-N87 | Gastric Carcinoma | 7 | [1][3] |

| SKBR3 | Breast Cancer | 14 | [1] |

| SKOV3 | Ovarian Cancer | 36 | [1] |

| MKN45 | Gastric Carcinoma | 72 | [1][3] |

| HT-29 | Colon Cancer | Not explicitly stated, but growth is inhibited | [1][3] |

Table 2: Anti-proliferative Activity of BX-2819 in Human Cancer Cell Lines.

| Parameter | Value | Species | Reference |

| Serum Half-life (t1/2) | 0.8 h | Rat | [1] |

| Clearance (CL) | 159 mL/min/kg | Rat | [1] |

| Volume of Distribution (Vss) | 4.5 L | Rat | [1] |

Table 3: Pharmacokinetic Properties of BX-2819.

Mechanism of Action: Downstream Signaling Pathways

The primary mechanism of action of BX-2819 is the inhibition of Hsp90, which leads to the degradation of its client proteins. Among the key oncoproteins dependent on Hsp90 for their stability are ErbB2 (HER2), Raf-1, and c-Met. The degradation of these proteins by BX-2819 disrupts critical cancer-promoting signaling pathways.

Hsp90 Chaperone Cycle and Inhibition by BX-2819

The following diagram illustrates the Hsp90 chaperone cycle and the point of intervention by BX-2819.

Caption: Hsp90 chaperone cycle and inhibition by BX-2819.

Impact on ErbB2 (HER2) Signaling

ErbB2 is a receptor tyrosine kinase that is overexpressed in several cancers, including breast and gastric cancer. It is a key client protein of Hsp90. Inhibition of Hsp90 by BX-2819 leads to the degradation of ErbB2, thereby inhibiting downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation and survival.

References

BX-2819: A Potent Inhibitor of Heat Shock Protein 90 (Hsp90)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BX-2819 is a novel, non-ansamycin small molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival. This document provides a comprehensive overview of the molecular target of BX-2819, its mechanism of action, and key preclinical data. Detailed experimental methodologies are provided to facilitate the replication and further investigation of this compound.

Introduction

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a pivotal role in maintaining cellular homeostasis by facilitating the proper folding, stabilization, and activity of a wide array of client proteins. In cancer cells, Hsp90 is overexpressed and essential for the stability of numerous oncoproteins, including kinases, transcription factors, and other signaling molecules that are key drivers of tumor growth and metastasis.[1] Inhibition of Hsp90 leads to the degradation of these client proteins, thereby simultaneously disrupting multiple oncogenic signaling pathways. This makes Hsp90 an attractive target for cancer therapy.[1]

BX-2819 is a synthetic small molecule, containing resorcinol (B1680541) and triazolothione rings, that potently inhibits Hsp90.[1] It has demonstrated significant antiproliferative activity in a range of cancer cell lines and in vivo efficacy in tumor models.[1][2] This guide will delve into the molecular interactions, cellular effects, and preclinical pharmacology of BX-2819.

Molecular Target and Mechanism of Action

The primary molecular target of BX-2819 is the ATP-binding pocket located in the N-terminal domain of Hsp90.[1] Structural studies have confirmed that BX-2819 binds to this pocket, competitively inhibiting the binding of ATP.[1] The hydrolysis of ATP is essential for the conformational changes required for Hsp90 to process its client proteins. By blocking this process, BX-2819 locks Hsp90 in an inactive conformation, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.

A hallmark of Hsp90 inhibition is the compensatory induction of heat shock proteins, such as Hsp70. Treatment of cancer cells with BX-2819 has been shown to significantly enhance the expression of Hsp70.[2]

Signaling Pathway

The following diagram illustrates the mechanism of action of BX-2819 in inhibiting the Hsp90 chaperone cycle and promoting the degradation of its client oncoproteins.

Caption: Mechanism of Hsp90 inhibition by BX-2819.

Quantitative Data

The following tables summarize the key quantitative data for BX-2819 from preclinical studies.

Table 1: In Vitro Activity of BX-2819

| Parameter | Value | Cell Lines | Reference |

| Hsp90 Inhibition (IC₅₀) | 41 nM | Biochemical Assay | [1][2][3] |

| Antiproliferative Activity (IC₅₀) | 32 nM (average) | Panel of 4 cancer cell lines | [1] |

| 7 nM | NCI-N87 | [2] | |

| 14 nM | SKBR3 | [2] | |

| 36 nM | SKOV3 | [2] | |

| 72 nM | MKN45 | [2] |

Table 2: In Vivo Efficacy of BX-2819

| Tumor Model | Dosing Regimen | Outcome | Reference |

| NCI-N87 & HT-29 | 100 mg/kg, i.p., twice weekly | Significantly inhibited tumor growth | [1][2] |

| NCI-N87 & SKOV3 | 100 mg/kg, i.p., twice weekly | Significantly inhibited ErbB2 expression | [1][2] |

Table 3: Pharmacokinetic Properties of BX-2819 in Mice

| Parameter | Value | Dosing | Reference |

| Half-life (t₁/₂) | 0.8 h | 2 mg/kg, i.v., single dose | [1] |

| Clearance (CL) | 159 mL/min/kg | 2 mg/kg, i.v., single dose | [1] |

| Volume of Distribution (Vss) | 4.5 L | 2 mg/kg, i.v., single dose | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of BX-2819.

Hsp90 Inhibition Assay (Biochemical)

A competitive binding assay is utilized to determine the IC₅₀ of BX-2819 against Hsp90. This assay typically involves recombinant human Hsp90, a fluorescently labeled ATP analog (e.g., BODIPY-GTP), and the test compound.

Workflow:

Caption: Workflow for the Hsp90 biochemical inhibition assay.

Protocol:

-

Recombinant human Hsp90 is incubated with a fluorescently labeled ATP analog in a suitable buffer.

-

BX-2819 is added at a range of concentrations.

-

The mixture is incubated to allow for binding equilibrium to be reached.

-

The fluorescence polarization of the solution is measured. A decrease in fluorescence polarization indicates displacement of the fluorescent probe by BX-2819.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

The antiproliferative activity of BX-2819 is assessed using a standard cell viability assay, such as the MTT or CellTiter-Glo® assay.

Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a serial dilution of BX-2819 or vehicle control.

-

After a 72-hour incubation period, a viability reagent (e.g., MTT, CellTiter-Glo®) is added to each well.

-

The absorbance or luminescence is measured using a plate reader.

-

The IC₅₀ value is determined by fitting the dose-response curve with a non-linear regression model.

Western Blot Analysis of Client Protein Degradation

Western blotting is used to confirm the degradation of Hsp90 client proteins following treatment with BX-2819.

Protocol:

-

Cancer cells are treated with various concentrations of BX-2819 for a specified time (e.g., 16 hours).

-

Whole-cell lysates are prepared, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against Hsp90 client proteins (e.g., ErbB2) and a loading control (e.g., β-actin).

-

The membrane is then incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Studies

The antitumor efficacy of BX-2819 is evaluated in immunocompromised mice bearing human tumor xenografts.

Protocol:

-

Human cancer cells (e.g., NCI-N87, HT-29) are subcutaneously injected into nude mice.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

BX-2819 is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle control.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for client protein levels).

Conclusion

BX-2819 is a potent and selective inhibitor of Hsp90 that demonstrates significant preclinical antitumor activity. Its mechanism of action, centered on the disruption of the Hsp90 chaperone machinery, leads to the degradation of multiple oncoproteins, making it a promising candidate for further development as a cancer therapeutic. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the further investigation of BX-2819 and other Hsp90 inhibitors.

References

BX-2819: A Potent Triazolothione-Based Hsp90 Inhibitor for Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are essential for tumor growth and survival. Its inhibition has emerged as a promising strategy in cancer therapy. BX-2819 is a novel, potent, non-ansamycin small-molecule inhibitor of Hsp90, characterized by a resorcinol (B1680541) and triazolothione scaffold.[1] This document provides a comprehensive technical overview of the preclinical data available for BX-2819, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental methodologies and visual representations of key pathways and workflows are also presented to support further research and development efforts in the field of Hsp90 inhibition.

Introduction

The malignant transformation of cells is often driven by the dysregulation of signaling molecules that govern cell growth, proliferation, and survival. Heat shock protein 90 (Hsp90) has been identified as a key enabler of tumorigenesis, as it maintains the function of a wide array of oncoproteins, including ErbB2, Raf-1, and c-Met.[1] Inhibition of Hsp90 leads to the proteasomal degradation of these client proteins, thereby simultaneously disrupting multiple oncogenic pathways. While early Hsp90 inhibitors like the ansamycin (B12435341) antibiotic 17-(allylamino)-17-demethoxygeldanamycin (17-AAG) have shown clinical promise, their development has been hampered by issues such as poor solubility and hepatotoxicity.[1][2] This has spurred the development of second-generation, synthetic Hsp90 inhibitors with improved pharmacological properties.

BX-2819 is a potent, synthetic, small-molecule inhibitor of Hsp90 that belongs to a novel class of compounds containing resorcinol and triazolothione rings.[1] Preclinical studies have demonstrated its ability to bind to the ATP-binding pocket of Hsp90, inhibit its chaperone function, and induce the degradation of key oncoproteins, leading to potent anti-proliferative and anti-tumor activity.[1]

Mechanism of Action

BX-2819 exerts its anti-cancer effects by directly inhibiting the function of Hsp90. Structural studies have confirmed that BX-2819 binds to the N-terminal ATP/ADP-binding pocket of Hsp90.[1] This competitive inhibition of ATP binding prevents the conformational changes required for the Hsp90 chaperone cycle to proceed, leading to the misfolding and subsequent degradation of Hsp90 client proteins by the ubiquitin-proteasome pathway. A hallmark of Hsp90 inhibition is the compensatory upregulation of the heat shock response, including the induction of Hsp70, which has been observed with BX-2819 treatment.

Preclinical Data

In Vitro Activity

BX-2819 has demonstrated potent inhibitory activity against Hsp90 and significant anti-proliferative effects across a panel of human cancer cell lines.

| Parameter | Value | Cell Lines | Reference |

| Hsp90 Inhibition (IC50) | 41 nM | N/A | |

| Cell Proliferation (IC50) | 7 nM | NCI-N87 (gastric carcinoma) | |

| 14 nM | SKBR3 (breast cancer) | ||

| 36 nM | SKOV3 (ovarian cancer) | ||

| 72 nM | MKN45 (gastric carcinoma) |

Table 1: In Vitro Activity of BX-2819

Treatment of cancer cell lines with BX-2819 leads to a dose-dependent decrease in the expression of key Hsp90 client proteins, including ErbB2, Raf-1, and c-Met, with a concomitant increase in the expression of Hsp70. Notably, BX-2819 showed no significant cytotoxic effects in non-cancerous HepG2 and RPTEC cells at concentrations up to 100 μM.

In Vivo Efficacy

The anti-tumor activity of BX-2819 has been evaluated in nude mouse xenograft models using human cancer cell lines.

| Tumor Model | Dosing Regimen | Outcome | Reference |

| NCI-N87 | 100 mg/kg, i.p., twice a week | Significant inhibition of tumor growth and final tumor load. | |

| HT-29 | 100 mg/kg, i.p., twice a week | Significant reduction in tumor growth and final tumor load. |

Table 2: In Vivo Efficacy of BX-2819

Pharmacodynamic studies in these tumor models confirmed that administration of BX-2819 led to a significant and sustained inhibition of ErbB2 expression in the tumors for over 16 hours after dosing.[1]

Pharmacokinetics

Pharmacokinetic parameters of BX-2819 were determined in rats following a single intravenous injection.

| Parameter | Value | Species | Reference |

| Dose | 2 mg/kg | Rat | |

| Half-life (t1/2) | 0.8 h | Rat | |

| Clearance (CL) | 159 mL/min/kg | Rat | |

| Volume of Distribution (Vss) | 4.5 L/kg | Rat |

Table 3: Pharmacokinetic Profile of BX-2819 in Rats

The data indicate that BX-2819 has a relatively short serum half-life, a high clearance rate, and a large volume of distribution in rats.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize BX-2819, based on standard methodologies in the field.

Hsp90 Inhibition Assay (Fluorescence Polarization)

This assay is used to determine the IC50 value of a compound for Hsp90. It is based on the displacement of a fluorescently labeled Hsp90 inhibitor (e.g., FITC-geldanamycin) from the ATP-binding pocket of recombinant Hsp90 by the test compound.

-

Reagents: Recombinant human Hsp90α, FITC-geldanamycin, assay buffer (e.g., 20 mM HEPES, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL BSA, 2 mM DTT, pH 7.3).

-

Procedure:

-

Add recombinant Hsp90α and FITC-geldanamycin to the wells of a black, low-volume 384-well plate.

-

Add serial dilutions of BX-2819 or control compound.

-

Incubate at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.

-

Measure fluorescence polarization using a suitable plate reader.

-

-

Data Analysis: Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Reagents: Cancer cell lines, cell culture medium, BX-2819, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of BX-2819 for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

-

Data Analysis: Calculate the IC50 value for cell proliferation inhibition.

Western Blotting

This technique is used to detect changes in the expression levels of specific proteins.

-

Reagents: Cell lysates from treated and untreated cells, lysis buffer, primary antibodies (e.g., anti-ErbB2, anti-Raf-1, anti-c-Met, anti-Hsp70, anti-actin), HRP-conjugated secondary antibodies, ECL detection reagents.

-

Procedure:

-

Lyse cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities relative to a loading control (e.g., actin).

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

-

Animals: Immunocompromised mice (e.g., nude mice).

-

Procedure:

-

Subcutaneously implant human cancer cells (e.g., NCI-N87 or HT-29) into the flank of the mice.

-

Allow tumors to grow to a palpable size.

-

Randomize mice into vehicle control and treatment groups.

-

Administer BX-2819 or vehicle according to the specified dosing regimen (e.g., 100 mg/kg, i.p., twice a week).

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting).

-

-

Data Analysis: Compare tumor growth rates and final tumor weights between the treatment and control groups.

Pharmacokinetic Study

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

-

Animals: Rats.

-

Procedure:

-

Administer a single intravenous dose of BX-2819 (e.g., 2 mg/kg).

-

Collect blood samples at various time points post-administration.

-

Process the blood to obtain plasma.

-

Analyze the concentration of BX-2819 in the plasma samples using a suitable analytical method (e.g., LC-MS/MS).

-

-

Data Analysis: Use pharmacokinetic software to calculate parameters such as half-life, clearance, and volume of distribution.

Clinical Development Status

As of the date of this document, there is no publicly available information regarding the initiation or completion of clinical trials for BX-2819. The development of Hsp90 inhibitors has been an active area of clinical research, with several compounds advancing through various phases of clinical trials for a range of cancers.[3][4] The insights gained from these trials, particularly regarding patient selection, dosing schedules, and combination strategies, will be valuable for the potential future clinical development of novel Hsp90 inhibitors like BX-2819.

Conclusion

BX-2819 is a potent, second-generation, non-ansamycin Hsp90 inhibitor with a distinct triazolothione chemical scaffold. Preclinical data demonstrate its ability to effectively inhibit Hsp90, leading to the degradation of key oncoproteins and potent anti-proliferative activity in vitro and significant anti-tumor efficacy in vivo. While its pharmacokinetic profile in rats suggests a short half-life, its sustained pharmacodynamic effect in tumors indicates a promising therapeutic window. The absence of publicly available clinical trial data suggests that BX-2819 remains in the preclinical stage of development. The comprehensive data and methodologies presented in this whitepaper provide a solid foundation for further investigation and potential clinical translation of BX-2819 and related compounds.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Potent triazolothione inhibitor of heat-shock protein-90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An update on the status of HSP90 inhibitors in cancer clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of BX-2819: A Potent Triazolothione Hsp90 Inhibitor

A Technical Whitepaper for Drug Development Professionals

Abstract

Heat shock protein 90 (Hsp90) is a crucial molecular chaperone that plays a pivotal role in the conformational maturation and stability of a wide range of client proteins, many of which are implicated in oncogenesis. Consequently, Hsp90 has emerged as a compelling target for cancer therapy. This document provides a detailed technical overview of the discovery and synthesis of BX-2819, a novel, potent, non-ansamycin small-molecule inhibitor of Hsp90. BX-2819, which features a distinct resorcinol (B1680541) and triazolothione scaffold, demonstrates significant antiproliferative activity across various cancer cell lines and in vivo tumor models. This guide will cover its discovery, mechanism of action, a representative synthesis pathway, and detailed experimental protocols for its biological characterization, aimed at researchers, scientists, and professionals in the field of drug development.

Discovery of BX-2819

BX-2819 was identified as a potent inhibitor of Hsp90 through a focused drug discovery effort aimed at identifying novel, non-ansamycin-based small molecules. The discovery, detailed by Feldman et al. in 2009, centered on a structure-based design approach to target the ATP-binding pocket in the N-terminus of Hsp90.[1] This pocket is essential for the chaperone's function, and its inhibition leads to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins.

Initial screening and subsequent optimization led to the identification of BX-2819, a compound characterized by a resorcinol and triazolothione core. Structural studies confirmed that BX-2819 binds to the ADP/ATP-binding pocket of Hsp90, effectively inhibiting its chaperone activity.[1]

Mechanism of Action

The primary mechanism of action of BX-2819 is the competitive inhibition of ATP binding to the N-terminal domain of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of a multitude of oncogenic client proteins that are dependent on Hsp90 for their stability and function.

Key Hsp90 client proteins affected by BX-2819 include:

-

ErbB2 (HER2): A receptor tyrosine kinase overexpressed in various cancers, including breast and gastric cancer.

-

Raf-1: A serine/threonine-specific kinase in the MAPK/ERK signaling pathway.

-

c-Met: A receptor tyrosine kinase that plays a role in cell proliferation, motility, and invasion.

The degradation of these client proteins upon treatment with BX-2819 disrupts critical cancer-promoting signaling pathways, ultimately leading to cell growth inhibition and apoptosis. A hallmark of Hsp90 inhibition is the compensatory upregulation of heat shock protein 70 (Hsp70), a phenomenon also observed with BX-2819 treatment.

Chemical Synthesis

While the specific, detailed synthesis protocol for BX-2819 is not publicly available in the primary literature, a representative synthetic route can be proposed based on general methods for the synthesis of 1,2,4-triazole-3-thiones and related resorcinol-based Hsp90 inhibitors. The synthesis would likely involve the formation of a thiosemicarbazide (B42300) intermediate followed by cyclization to form the triazolothione core, and subsequent functionalization.

A plausible, though generalized, synthetic workflow is outlined below.

Quantitative Data

BX-2819 has demonstrated potent antiproliferative activity against a panel of human cancer cell lines. The following tables summarize the key quantitative data reported for BX-2819.

Table 1: In Vitro Antiproliferative Activity of BX-2819

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-N87 | Gastric Carcinoma | 7 |

| SKBR3 | Breast Cancer | 14 |

| SKOV3 | Ovarian Cancer | 36 |

| HT-29 | Colon Cancer | Not explicitly stated, but effective in vivo |

| OVCAR3 | Ovarian Cancer | Not explicitly stated, but effective |

| MKN45 | Gastric Cancer | 72 |

Data compiled from publicly available sources.

Table 2: In Vitro Hsp90 Inhibition

| Assay | IC50 (nM) |

| Hsp90 Binding/Inhibition | 41 |

Data compiled from publicly available sources.

Table 3: In Vivo Efficacy of BX-2819

| Tumor Model | Dosing | Outcome |

| NCI-N87 Xenograft | 100 mg/kg, i.p., twice weekly | Significant tumor growth inhibition |

| HT-29 Xenograft | 100 mg/kg, i.p., twice weekly | Significant tumor growth inhibition |

Data compiled from publicly available sources.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the biological activity of BX-2819.

Hsp90 ATPase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the ATPase activity of Hsp90, which is essential for its chaperone function.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human Hsp90α in assay buffer.

-

Prepare a working solution of ATP in assay buffer.

-

Perform serial dilutions of BX-2819 in DMSO, then dilute further in assay buffer.

-

-

Assay Procedure:

-

To the wells of a 96-well plate, add Hsp90 solution.

-

Add the serially diluted BX-2819 or vehicle (DMSO) control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the ATP solution to all wells.

-

Incubate the plate at 37°C for 60-120 minutes.

-

Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a citrate (B86180) solution).

-

-

Detection:

-

Add a detection reagent that quantifies the amount of ADP produced (e.g., Malachite Green reagent, which detects free phosphate).

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance using a microplate reader at the appropriate wavelength (e.g., 620 nm for Malachite Green).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of BX-2819 relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the effect of BX-2819 on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere and grow for 24 hours at 37°C in a humidified CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of BX-2819 in cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of BX-2819. Include a vehicle-only control.

-

Incubate the cells for 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

Western Blot Analysis of Hsp90 Client Proteins

This technique is used to detect and quantify the levels of specific Hsp90 client proteins and the induction of Hsp70 in cancer cells following treatment with BX-2819.

Protocol:

-

Cell Treatment and Lysis:

-

Culture cancer cells to 70-80% confluency.

-

Treat cells with various concentrations of BX-2819 for a specified time (e.g., 16-24 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Collect the lysate and centrifuge to pellet cell debris. The supernatant contains the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., ErbB2, Raf-1, c-Met, Hsp70) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using a digital imager.

-

Perform densitometry analysis to quantify the band intensities, normalizing the target protein levels to the loading control.

-

Conclusion

BX-2819 is a potent, non-ansamycin Hsp90 inhibitor with a novel triazolothione and resorcinol chemical scaffold. Its discovery provides a valuable alternative to the ansamycin (B12435341) class of Hsp90 inhibitors. By effectively binding to the ATP pocket of Hsp90, BX-2819 induces the degradation of key oncogenic client proteins, leading to significant antiproliferative effects in a range of cancer models. The data and protocols presented in this whitepaper provide a comprehensive technical guide for researchers and drug development professionals interested in the further investigation and development of BX-2819 and related Hsp90 inhibitors.

References

Unveiling the Potent Interaction of BX-2819 with Heat Shock Protein 90: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of BX-2819 to Heat Shock Protein 90 (Hsp90), a critical molecular chaperone implicated in cancer progression. This document outlines the quantitative data available, details the experimental methodologies for assessing this interaction, and visualizes the pertinent signaling pathways and experimental workflows.

Core Executive Summary

BX-2819 is a potent, non-ansamycin small-molecule inhibitor of Hsp90 that demonstrates significant anti-proliferative activity in various cancer cell lines. Structural studies have confirmed that BX-2819 binds to the adenosine (B11128) diphosphate/adenosine triphosphate (ADP/ATP)-binding pocket of Hsp90. This inhibition disrupts the chaperone's function, leading to the degradation of Hsp90 client proteins that are crucial for tumor growth and survival. The potent inhibitory effect of BX-2819 is highlighted by its low nanomolar IC50 values in cellular assays.

Quantitative Data: Hsp90 Inhibition and Anti-proliferative Activity of BX-2819

The inhibitory potency of BX-2819 has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data available for BX-2819.

| Parameter | Value | Cell Lines/Assay Conditions | Reference |

| Hsp90 Inhibition (IC50) | 41 nM | Not specified | [1] |

| Average Cell Growth Inhibition (IC50) | 32 nM | Panel of four cancer cell lines | [2] |

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SKBR3 | Breast Cancer | 14 | [1] |

| SKOV3 | Ovarian Cancer | 36 | [1] |

| MKN45 | Gastric Cancer | 72 | [1] |

| NCI-N87 | Gastric Cancer | 7 | [1] |

| HT-29 | Colon Cancer | Not specified, but growth inhibited | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for key experiments relevant to assessing the binding affinity and cellular effects of BX-2819 on Hsp90. While specific protocols for BX-2819 are not publicly available, the following represent standard and widely accepted methods used for characterizing Hsp90 inhibitors.

Fluorescence Polarization (FP) Assay for Hsp90 Binding

This competitive binding assay is a common method to determine the affinity of a test compound for Hsp90.

Principle: A fluorescently labeled ligand (e.g., a known Hsp90 inhibitor) is bound to Hsp90, resulting in a high fluorescence polarization value due to the slower tumbling of the large protein-ligand complex. A test compound that competes for the same binding site will displace the fluorescent ligand, leading to a decrease in fluorescence polarization.

Protocol:

-

Reagents and Materials:

-

Purified recombinant human Hsp90α protein.

-

Fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin).

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/ml bovine gamma globulin, and 2 mM DTT).

-

BX-2819 stock solution (in DMSO).

-

384-well black plates.

-

Fluorescence polarization plate reader.

-

-

Procedure:

-

Prepare a serial dilution of BX-2819 in the assay buffer.

-

In a 384-well plate, add a fixed concentration of Hsp90α protein and the fluorescently labeled ligand to each well.

-

Add the serially diluted BX-2819 or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach binding equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the BX-2819 concentration and fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.

-

Western Blot Analysis of Hsp90 Client Protein Degradation

This method is used to assess the functional consequence of Hsp90 inhibition by BX-2819, specifically the degradation of its client proteins.

Principle: Hsp90 inhibition leads to the destabilization and subsequent proteasomal degradation of its client proteins. Western blotting allows for the detection and quantification of specific client protein levels in cells treated with an Hsp90 inhibitor.

Protocol:

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., HT-29, OVCAR3, SKBR3) to 70-80% confluency.

-

Treat the cells with various concentrations of BX-2819 (e.g., 0.001-10 μM) or DMSO for a specified duration (e.g., 16 hours).[1]

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for Hsp90 client proteins (e.g., ErbB2, Raf-1) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of client proteins. A decrease in the levels of client proteins like ErbB2 and Raf-1 and an increase in the heat shock response protein Hsp70 are expected upon treatment with BX-2819.[1]

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action of BX-2819.

Caption: Mechanism of Hsp90 inhibition by BX-2819.

Caption: Experimental workflow for characterizing BX-2819.

Caption: Hsp90 client protein signaling pathways inhibited by BX-2819.

References

The Enigmatic BX-2819: Unraveling its Role in Oncogenic Pathways

Initial investigations into the compound designated as BX-2819 have yielded no discernible evidence of its existence or application within the realm of cancer research and drug development. Extensive searches of scientific literature, clinical trial databases, and other relevant resources have failed to identify any molecule or therapeutic agent with this identifier in the context of inhibiting oncogenic pathways.

The designation "BX-2819" appears to be associated with a non-medical product, specifically an electric rotator for a snowblower manufactured by Kubota.[1][2][3][4] This misidentification highlights a crucial aspect of scientific and pharmaceutical research: the precise and unambiguous naming of compounds to avoid confusion and ensure accurate dissemination of information.

Given the absence of any data pertaining to "BX-2819" as a potential cancer inhibitor, it is not possible to provide an in-depth technical guide on its core mechanism of action, summarize quantitative data, detail experimental protocols, or visualize its impact on signaling pathways.

It is conceivable that "BX-2819" may be an internal, preclinical designation for a compound that has not yet been publicly disclosed. However, without any information in the public domain, any discussion of its role in oncology would be purely speculative.

Researchers, scientists, and drug development professionals are advised to verify compound identifiers through established chemical and pharmaceutical databases to ensure the accuracy of their research and development efforts. Should information regarding a compound named BX-2819 with relevance to oncogenic pathways become publicly available, a comprehensive technical guide will be duly compiled.

References

- 1. Snowblower rotator BX2819 | OrangeTractorTalks - Everything Kubota [orangetractortalks.com]

- 2. Kubota BX2819 - ELECTRIC ROTATION (BX2819 - ELECTRIC ROTATION) Parts Diagrams [messicks.com]

- 3. russopower.com [russopower.com]

- 4. Kubota #BX2819 Electric Chute Rotation Kit for BX2816 Snowblower [messicks.com]

The Novelty of BX-2819: A Technical Guide to a Non-Ansamycin Hsp90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are integral to cancer cell proliferation, survival, and signaling pathways. Consequently, Hsp90 has emerged as a compelling target for anticancer drug development. While early Hsp90 inhibitors were predominantly of the ansamycin (B12435341) class (e.g., geldanamycin (B1684428) and its derivatives), their clinical utility has been hampered by issues such as poor solubility and hepatotoxicity. This has spurred the development of novel, non-ansamycin inhibitors with improved pharmacological properties.

This technical guide focuses on BX-2819, a potent, synthetic, non-ansamycin small-molecule inhibitor of Hsp90. Structurally, BX-2819 is characterized by resorcinol (B1680541) and triazolothione rings.[1] This document provides an in-depth overview of the mechanism of action, quantitative biological data, and detailed experimental protocols relevant to the investigation of BX-2819, serving as a valuable resource for researchers in the field of oncology and drug discovery.

Mechanism of Action

BX-2819 exerts its inhibitory effect by binding to the N-terminal adenosine (B11128) triphosphate (ATP) binding pocket of Hsp90.[1] This competitive inhibition of ATP binding disrupts the Hsp90 chaperone cycle, leading to the misfolding, destabilization, and subsequent proteasomal degradation of Hsp90 client proteins. Many of these client proteins are oncoproteins critical for tumor growth and survival, including HER2 (ErbB2), Raf-1, and c-Met. The degradation of these key signaling molecules leads to the simultaneous blockade of multiple oncogenic pathways, ultimately resulting in cell growth inhibition and tumor regression.[1][2]

A hallmark of Hsp90 inhibition is the compensatory induction of heat shock protein 70 (Hsp70), a phenomenon also observed with BX-2819 treatment.[2]

Quantitative Data

The following tables summarize the key quantitative data for BX-2819 from preclinical studies.

Table 1: In Vitro Potency of BX-2819

| Parameter | Value | Cell Line/Target | Reference |

| IC₅₀ (Hsp90 Inhibition) | 41 nM | Hsp90 | [2][3][4] |

| IC₅₀ (Cell Growth Inhibition) | 7 nM | NCI-N87 (Gastric Carcinoma) | [2] |

| 14 nM | SKBR3 (Breast Cancer) | [2] | |

| 36 nM | SKOV3 (Ovarian Cancer) | [2] | |

| 72 nM | MKN45 (Gastric Carcinoma) | [2] | |

| Average IC₅₀ (Cell Growth) | 32 nM | Panel of four cancer cell lines | [1] |

Table 2: In Vivo Pharmacokinetic Profile of BX-2819 in Rats

| Parameter | Value | Route of Administration | Reference |

| Half-life (t₁/₂) | 0.8 hours | Intravenous (2 mg/kg) | [2] |

| Clearance (CL) | 159 mL/min/kg | Intravenous (2 mg/kg) | [2] |

| Volume of Distribution (Vss) | 4.5 L/kg | Intravenous (2 mg/kg) | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of BX-2819.

Hsp90 ATPase Inhibition Assay (Malachite Green Assay)

This colorimetric assay quantifies the amount of inorganic phosphate (B84403) released from ATP hydrolysis by Hsp90 and is used to determine the inhibitory activity of compounds like BX-2819.[5][6][7][8][9]

Materials:

-

Recombinant human Hsp90α

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂

-

ATP solution (1 mM in assay buffer)

-

BX-2819 stock solution (in DMSO)

-

Malachite Green Reagent:

-

Solution A: 0.0812% (w/v) Malachite Green hydrochloride in 0.9 M HCl

-

Solution B: 2.32% (w/v) ammonium (B1175870) molybdate (B1676688) in 0.9 M HCl

-

Solution C: 1.1% (v/v) Tween-20

-

Working Reagent: Mix Solutions A, B, and C in a 2:1:0.1 ratio. Prepare fresh.

-

-

34% Sodium Citrate (B86180) solution

-

96-well microplates

Procedure:

-

Prepare serial dilutions of BX-2819 in assay buffer containing a final DMSO concentration of 1%.

-

In a 96-well plate, add 10 µL of the diluted BX-2819 or vehicle (for control wells) to each well.

-

Add 20 µL of recombinant Hsp90α (final concentration ~50 nM) to each well, except for the "no enzyme" control wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of 1 mM ATP solution to all wells.

-

Incubate the plate at 37°C for 90 minutes.

-

Stop the reaction by adding 10 µL of 34% sodium citrate to each well.

-

Add 100 µL of the Malachite Green Working Reagent to each well.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percent inhibition for each BX-2819 concentration relative to the vehicle control and determine the IC₅₀ value.

Cell Viability/Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[10][11]

Materials:

-

Cancer cell lines (e.g., NCI-N87, SKBR3)

-

Complete cell culture medium

-

BX-2819 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of BX-2819 in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted BX-2819 solutions. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Mix gently on an orbital shaker for 15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of Hsp90 Client Proteins

This technique is used to detect and quantify the levels of specific Hsp90 client proteins (e.g., HER2, Akt) following treatment with BX-2819.[12][13][14][15][16]

Materials:

-

Cancer cell lines

-

BX-2819

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HER2, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and treat with various concentrations of BX-2819 for a specified time (e.g., 16-24 hours).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts, mix with Laemmli sample buffer, and boil for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-HER2 at 1:1000, anti-Akt at 1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control like β-actin or GAPDH to ensure equal protein loading.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the investigation of BX-2819.

Caption: Mechanism of action of BX-2819.

Caption: Experimental workflow for Western blot analysis.

Caption: Hsp90 inhibition affects key signaling pathways.

References

- 1. Potent triazolothione inhibitor of heat-shock protein-90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BX-2819 - Immunomart [immunomart.com]

- 5. Video: Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]

- 6. benchchem.com [benchchem.com]

- 7. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]

- 8. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eubopen.org [eubopen.org]

- 10. broadpharm.com [broadpharm.com]

- 11. protocols.io [protocols.io]

- 12. benchchem.com [benchchem.com]

- 13. Western blot protocol | Abcam [abcam.com]

- 14. cdn.origene.com [cdn.origene.com]

- 15. bosterbio.com [bosterbio.com]

- 16. genscript.com [genscript.com]

Methodological & Application

Application Notes and Protocols for the In Vitro Use of BX-2819 (Represented by AT7519 Mesylate) in Cancer Studies

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro use of the multi-cyclin-dependent kinase (CDK) inhibitor BX-2819. For the purpose of these notes, the well-characterized CDK inhibitor AT7519 Mesylate is used as a representative molecule for BX-2819, reflecting its mechanism of action and applications in cancer research.

Compound Overview: BX-2819 (as represented by AT7519) is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases, including CDK1, CDK2, CDK4, CDK6, and CDK9.[1] By targeting these key regulators of the cell cycle, BX-2819 blocks cell cycle progression and induces apoptosis in various cancer cell lines.[1] Its ability to inhibit CDK9, a component of the positive transcription elongation factor b (P-TEFb), also leads to the suppression of transcription of anti-apoptotic proteins.[1]

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of BX-2819 (as AT7519) in Human Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colon Carcinoma | 30 |

| A2780 | Ovarian Carcinoma | 110 |

| MCF7 | Breast Adenocarcinoma | 120 |

| RPMI 8226 | Myeloma | 20 |

| MV4-11 | Acute Myeloid Leukemia | <10 |

Note: Data is representative of AT7519 and is compiled from publicly available information. Actual IC50 values may vary depending on experimental conditions.

Signaling Pathway

The primary mechanism of action of BX-2819 is the inhibition of cyclin-dependent kinases, which are central to the regulation of the cell cycle and transcription.

Caption: Mechanism of action of BX-2819 targeting CDKs.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of BX-2819 using a colorimetric MTT assay.

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Compound Treatment: Prepare a 2-fold serial dilution of BX-2819 in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[2]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

-

Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection and quantification of apoptosis induced by BX-2819 using flow cytometry.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with BX-2819 at concentrations around the IC50 value for 24-48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[3]

-

Staining: Resuspend approximately 1 x 10^5 cells in 100 µL of 1X Annexin V binding buffer.[4]

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4][5]

-

Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.[5][6]

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[3]

Western Blotting for Target Engagement

This protocol is for assessing the effect of BX-2819 on the phosphorylation of CDK substrates and the expression of downstream proteins.

Protocol:

-

Protein Extraction: Treat cells with BX-2819 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Rb, Mcl-1, and a loading control like β-actin) overnight at 4°C. For western blots, it is recommended to incubate the membrane with the diluted primary antibody in 5% w/v BSA, 1X TBS, and 0.1% Tween® 20.[7]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.

References

- 1. benchchem.com [benchchem.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. Apoptosis Protocols | USF Health [health.usf.edu]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Bim Antibody (#2819) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols: BX-2819 in Mouse Models

Disclaimer: Publicly available scientific literature and databases do not contain information regarding a compound designated as BX-2819 in the context of biomedical research. The following application notes and protocols are provided as a representative example for a hypothetical small molecule inhibitor, provisionally named BX-2819, and are intended for illustrative purposes for researchers, scientists, and drug development professionals. The data and procedures outlined below are not based on an existing compound and should be considered a template.

Introduction

BX-2819 is a hypothetical, orally bioavailable, small molecule inhibitor of the tyrosine kinase receptor, MET. Dysregulation of the MET signaling pathway is implicated in the progression of various cancers, promoting tumor growth, angiogenesis, and metastasis. These notes provide guidelines for the in vivo administration and dosage of BX-2819 in preclinical mouse models of cancer.

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for BX-2819, which involves the inhibition of the MET receptor tyrosine kinase, thereby blocking downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.

Dosage and Administration

The following tables summarize the recommended dosage and administration schedules for BX-2819 in various mouse models. These recommendations are based on hypothetical efficacy and toxicology studies.

Table 1: BX-2819 Dosage in Xenograft Mouse Models

| Mouse Model | Tumor Type | Administration Route | Dosage (mg/kg) | Dosing Schedule | Vehicle |

| Nude (nu/nu) | Human Gastric (MKN-45) | Oral Gavage | 25 | QD (Once Daily) | 0.5% Methylcellulose (B11928114) + 0.2% Tween 80 |

| SCID | Human Lung (H441) | Oral Gavage | 50 | QD (Once Daily) | 0.5% Methylcellulose + 0.2% Tween 80 |

| NOD/SCID | Human Liver (HepG2) | Intraperitoneal | 20 | BID (Twice Daily) | 10% DMSO in Saline |

Table 2: BX-2819 Dosage in Syngeneic Mouse Models

| Mouse Strain | Tumor Cell Line | Administration Route | Dosage (mg/kg) | Dosing Schedule | Vehicle |

| C57BL/6 | MC38 (Colon) | Oral Gavage | 30 | QD (Once Daily) | 0.5% Methylcellulose + 0.2% Tween 80 |

| BALB/c | CT26 (Colon) | Oral Gavage | 40 | QD (Once Daily) | 0.5% Methylcellulose + 0.2% Tween 80 |

Experimental Protocols

In Vivo Efficacy Study in a Xenograft Model

This protocol describes a typical efficacy study of BX-2819 in a human gastric cancer xenograft model.

Materials:

-

Nude mice (athymic nu/nu), 6-8 weeks old

-

MKN-45 human gastric cancer cells

-

Matrigel

-

BX-2819

-

Vehicle solution (0.5% Methylcellulose, 0.2% Tween 80 in sterile water)

-

Calipers

-

Animal balance

-

Gavage needles

Procedure:

-

Cell Preparation: Culture MKN-45 cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

-

Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers. Calculate tumor volume using the formula: Volume = (L x W²)/2.

-

Randomization: When tumors reach an average volume of 150 mm³, randomize mice into treatment and control groups.

-

Dosing:

-

Control Group: Administer the vehicle solution orally once daily.

-

Treatment Group: Administer BX-2819 (e.g., 25 mg/kg) formulated in the vehicle solution orally once daily.

-

-

Monitoring: Measure tumor volume and body weight three times per week to assess efficacy and toxicity.

-

Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³) or at the end of the study period.

-

Tissue Collection: At necropsy, collect tumors and other relevant tissues for further analysis (e.g., Western blot, immunohistochemistry).

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of BX-2819 in mice.

Procedure:

-

Administer a single dose of BX-2819 to a cohort of mice (e.g., via oral gavage and intravenous injection in separate groups).

-

Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.

-

Process blood to separate plasma.

-

Analyze the concentration of BX-2819 in plasma samples using LC-MS/MS.

-

Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Acute Toxicology Study

Objective: To assess the short-term toxicity of BX-2819 at various doses.

Procedure:

-

Dose cohorts of mice with escalating single doses of BX-2819.

-

Monitor mice for clinical signs of toxicity (e.g., changes in behavior, appearance, body weight) for up to 14 days.

-

At the end of the observation period, perform a complete necropsy.

-

Collect blood for hematology and clinical chemistry analysis.

-

Collect major organs for histopathological examination.

Formulation of BX-2819 for In Vivo Use

For Oral Administration (Suspension):

-

Weigh the required amount of BX-2819 powder.

-

Prepare the vehicle solution (0.5% w/v methylcellulose and 0.2% v/v Tween 80 in sterile water).

-

Add a small amount of the vehicle to the BX-2819 powder to create a paste.

-

Gradually add the remaining vehicle while mixing to achieve a homogenous suspension.

-

Store the suspension at 4°C and use within one week. Mix well before each administration.

For Intraperitoneal Injection (Solution):

-

Dissolve BX-2819 in a minimal amount of DMSO.

-

Add sterile saline to reach the final desired concentration. Ensure the final DMSO concentration is below 10% to minimize toxicity.

-

The solution should be prepared fresh before each use.

Application Note: Monitoring Hsp90 Client Protein Degradation Induced by BX-2819 Using Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are integral to cancer cell proliferation and survival.[1] Inhibition of Hsp90 disrupts its chaperoning function, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[2][3][4] This makes Hsp90 an attractive target for cancer therapy.[4][5]

BX-2819 is a potent, non-ansamycin small molecule inhibitor of Hsp90 that binds to the ADP/ATP-binding pocket of Hsp90.[5][6] This inhibition leads to the degradation of key oncogenic client proteins.[5] Western blotting is a fundamental technique to qualitatively and quantitatively assess the efficacy of Hsp90 inhibitors like BX-2819 by monitoring the degradation of its client proteins.[2][7][8] A common pharmacodynamic biomarker for Hsp90 inhibition is the induction of Hsp70.[3][9]

This document provides a detailed protocol for utilizing Western blot analysis to monitor the degradation of Hsp90 client proteins in response to treatment with BX-2819.

Data Presentation

Table 1: Recommended Antibody Dilutions for Western Blot

| Primary Antibody | Supplier Example | Recommended Dilution |

| Hsp90 | Cell Signaling Technology #4874 | 1:1000[10] |

| Hsp90 | Thermo Fisher Scientific PA5-29042 | 1:5,000 - 1:20,000[11] |

| Hsp90 | Proteintech 13171-1-AP | 1:8000[12] |

| HER2/ErbB2 | (Dependent on supplier) | Varies, requires optimization |

| Akt | (Dependent on supplier) | Varies, requires optimization |

| c-Raf | (Dependent on supplier) | Varies, requires optimization |

| β-actin (Loading Control) | (Dependent on supplier) | Varies, requires optimization |

Table 2: Quantitative Summary of Expected Western Blot Outcomes

| Treatment | Hsp90 Client Protein Level (e.g., HER2, Akt) (Normalized to Loading Control) | Hsp70 Protein Level (Normalized to Loading Control) |

| Vehicle Control (DMSO) | 100% | 100% |

| BX-2819 (e.g., 41 nM IC50) | Decreased | Increased |

Experimental Protocols

Cell Culture and Treatment

-

Culture cancer cells (e.g., NCI-N87, HT-29, SKBR3) in appropriate media and conditions until they reach 70-80% confluency.[1][6]

-

Prepare a stock solution of BX-2819 in DMSO.

-

Treat cells with the desired concentrations of BX-2819 (e.g., a dose-response from 10 nM to 1 µM) or a vehicle control (DMSO) for a specified time (e.g., 16, 24, or 48 hours).[1][6]

Cell Lysis and Protein Extraction

-

Following treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[2][8]

-

Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to the culture dish.[1][2][8]

-

Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[1][9]

-

Agitate the lysate for 30 minutes at 4°C to ensure complete lysis.[1]

-

Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[1][8]

-

Carefully transfer the supernatant, which contains the protein extract, to a new, pre-chilled tube.[8]

Protein Quantification

-

Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay, following the manufacturer's instructions.[2][8][9] This step is critical for ensuring equal loading of protein in each lane of the gel.[2]

Sample Preparation and SDS-PAGE

-

Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.

-

Add an equal volume of 2x Laemmli sample buffer to each protein lysate.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.[8]

-

Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel.[8][9] Include a molecular weight marker in one lane.

-

Run the gel at a constant voltage until the dye front reaches the bottom.[8]

Protein Transfer

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[2][9]

-

Confirm successful transfer by staining the membrane with Ponceau S.[2]

Immunoblotting and Detection

-

Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[2][9]

-

Incubate the membrane with the primary antibody (e.g., anti-HER2, anti-Akt, anti-c-Raf, anti-Hsp70, or anti-β-actin) diluted in blocking buffer. This incubation is typically performed overnight at 4°C with gentle rocking.[1][2]

-

Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[1][8]

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[1][2]

-

Repeat the washing step (three times for 5-10 minutes each with TBST).[1]

-

Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with it.[8]

-

Capture the chemiluminescent signal using a digital imager or X-ray film.[2][8]

Data Analysis and Quantification

-

Perform densitometry analysis on the captured bands using image analysis software (e.g., ImageJ).[1]

-

Normalize the band intensity of the target client proteins to the intensity of the loading control (e.g., β-actin) for each lane.[1][7][13]

-

Compare the normalized protein levels in the BX-2819-treated samples to the vehicle-treated control to determine the extent of client protein degradation.[7][13]

Visualizations

Caption: Hsp90 inhibition by BX-2819 disrupts the chaperone cycle, leading to client protein ubiquitination and proteasomal degradation.

Caption: Experimental workflow for Western blot analysis of Hsp90 client protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Potent triazolothione inhibitor of heat-shock protein-90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. HSP90 Antibody | Cell Signaling Technology [cellsignal.com]

- 11. HSP90 alpha Polyclonal Antibody (PA5-29042) [thermofisher.com]

- 12. HSP90 antibody (13171-1-AP) | Proteintech [ptglab.com]

- 13. bitesizebio.com [bitesizebio.com]

Application Notes and Protocols for Cell Viability Assays with BX-2819 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

BX-2819 is a novel, potent, and selective small molecule inhibitor of FBXO28, an E3 ubiquitin ligase. The F-box protein FBXO28 is frequently overexpressed in several human cancers, including pancreatic cancer, and has been identified as a critical regulator of tumor progression.[1] Elevated levels of FBXO28 are associated with poor prognosis and contribute to cancer cell proliferation, invasion, and metastasis by targeting key tumor suppressor proteins for ubiquitination and subsequent proteasomal degradation.[1] BX-2819 is designed to inhibit the catalytic activity of FBXO28, thereby stabilizing its substrates and restoring their tumor-suppressive functions. These application notes provide detailed protocols for assessing the in vitro efficacy of BX-2819 in cancer cell lines using common cell viability assays.

Mechanism of Action of BX-2819

FBXO28 is a component of the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex, which mediates the ubiquitination of specific substrate proteins, marking them for degradation by the proteasome. One of the key substrates of FBXO28 in pancreatic cancer is the tumor suppressor SMARCC2.[1] By inhibiting FBXO28, BX-2819 prevents the ubiquitination and degradation of SMARCC2, leading to its accumulation. Increased levels of SMARCC2 can suppress the transcription of genes that drive cell cycle progression and proliferation, ultimately leading to a decrease in cancer cell viability.

Figure 1: Hypothetical signaling pathway of BX-2819 action.

Data Presentation

The following tables summarize representative quantitative data from cell viability assays performed with BX-2819 on various cancer cell lines.

Table 1: IC50 Values of BX-2819 in Cancer Cell Lines after 72-hour Treatment

| Cell Line | Cancer Type | IC50 (nM) |

| PANC-1 | Pancreatic | 50 |

| MiaPaCa-2 | Pancreatic | 75 |

| MCF-7 | Breast | 250 |

| A549 | Lung | > 1000 |

Table 2: Dose-Dependent Effect of BX-2819 on PANC-1 Cell Viability (MTT Assay)

| BX-2819 Concentration (nM) | % Viability (Relative to Vehicle) | Standard Deviation |

| 0 (Vehicle) | 100 | 5.2 |

| 10 | 85.3 | 4.1 |

| 50 | 49.8 | 3.5 |

| 100 | 25.1 | 2.8 |

| 500 | 5.6 | 1.9 |

Table 3: ATP Levels in MiaPaCa-2 Cells Treated with BX-2819 for 48 hours (Luminescence Assay)

| BX-2819 Concentration (nM) | Relative Luminescence Units (RLU) | % Viability (Relative to Vehicle) |

| 0 (Vehicle) | 850,000 | 100 |

| 25 | 680,000 | 80 |

| 75 | 425,000 | 50 |

| 150 | 212,500 | 25 |

Experimental Protocols

Detailed methodologies for key cell viability experiments are provided below.

Experimental Workflow

Figure 2: General workflow for cell viability assays.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2][3] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[2][3]

Materials:

-

Cancer cell lines of interest (e.g., PANC-1)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

BX-2819 stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-